molecular formula C13H21ClN2O B194667 N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride CAS No. 50295-20-0

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride

Cat. No.: B194667
CAS No.: 50295-20-0
M. Wt: 256.77 g/mol
InChI Key: APBBVJVUJAPCDX-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, chemically known as 2-(N-ethyl-N-methylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a byproduct formed during the synthesis of lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic agent. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for the quantification of impurities in pharmaceutical formulations.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the safety and efficacy of lidocaine.

    Industry: Utilized in quality control processes to ensure the purity and safety of lidocaine-containing products.

Mechanism of Action

Target of Action

Lidocaine Impurity K, also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, primarily targets sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons.

Mode of Action

The compound interacts with its targets by inhibiting the sodium ion channels . This blockade prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . By reducing the permeability of cell membranes to sodium, it decreases membrane depolarization, blocking the propagation of the action potential, and hence decreases the neural conduction of pain stimuli .

Biochemical Pathways

The affected biochemical pathway primarily involves the transmission of nerve impulses . By blocking sodium channels, Lidocaine Impurity K inhibits the propagation of action potentials in neurons . This results in a numbing effect on the tissues where the medication is applied, effectively blocking the sensations of pain .

Pharmacokinetics

It is absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Lidocaine Impurity K’s action is the numbing of local tissues , which makes it an effective local anesthetic . It can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others .

Safety and Hazards

While specific safety and hazard information for Lidocaine Impurity K is not available, general precautions for handling Lidocaine impurities include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Lidocaine and its impurities have potential for future research, particularly in the field of pain management. There is interest in understanding the pathophysiology of Lidocaine metabolism to minimize the risk of morbidity and mortality associated with its use . Additionally, the potential for drug interactions due to Lidocaine’s metabolism by the cytochrome P450 system is a significant area of study .

Biochemical Analysis

Biochemical Properties

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, like Lidocaine, is expected to interact with various enzymes and proteins, particularly those involved in signal conduction in neurons . The nature of these interactions primarily involves the blocking of fast voltage-gated Na+ channels , which disrupts the normal flow of signals along the neurons.

Cellular Effects

The effects of this compound on cells are likely to be similar to those of Lidocaine. Lidocaine has been shown to have an inhibitory effect on sodium (Na+) inward flow, thereby affecting cellular processes . It also influences cell function by impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is expected to be similar to that of Lidocaine. Lidocaine acts by blocking the fast voltage-gated Na+ channels in neurons . This blocking action disrupts the normal flow of signals along the neurons, leading to a numbing effect .

Temporal Effects in Laboratory Settings

Studies on Lidocaine have shown that it has a well-sustained release efficacy

Dosage Effects in Animal Models

Studies on Lidocaine have shown that it has significant release effects in rats, and these effects have a dose-dependency

Metabolic Pathways

Lidocaine is metabolized by the cytochrome P450 system Given the structural similarity, it is likely that this compound is metabolized through similar pathways

Transport and Distribution

Given its structural similarity to Lidocaine, it is likely to be quickly absorbed in the heart, brain, kidney, and other tissues with a rich blood supply .

Subcellular Localization

Given its role in blocking fast voltage-gated Na+ channels , it is likely to be localized in the neuronal cell membrane where these channels are present.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride can be synthesized through various chemical reactions involving the starting materials used in the production of lidocaine. One common method involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with N-ethyl-N-methylamine under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically minimized through optimized reaction conditions and purification processes. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor and control the levels of impurities during the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

    Reduction: Reducing agents can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine Impurity A: 2,6-Dimethylaniline, a primary aromatic amine and a major metabolite of lidocaine.

    Monoethylglycinexylidide (MEGX): A metabolite of lidocaine with similar pharmacological activity.

    Glycylxylidide (GX): Another metabolite of lidocaine with pharmacological relevance.

Uniqueness

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is unique due to its specific chemical structure and formation pathway. Unlike other impurities and metabolites, it is formed through the reaction of N-ethyl-N-methylamine with intermediates in the lidocaine synthesis process. Its presence and concentration are critical for ensuring the quality and safety of lidocaine formulations.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBBVJVUJAPCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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